6-Methylpyrrolo[2,3-d]pyrimidin-4-one
Description
Overview of Fused Heterocyclic Pyrimidine (B1678525) Systems in Contemporary Medicinal Chemistry
Fused heterocyclic systems, particularly those containing a pyrimidine ring, are cornerstones of modern medicinal chemistry. nih.govresearchgate.net The fusion of a pyrimidine ring with other heterocyclic moieties, such as pyrrole (B145914), furan, or thiophene (B33073), gives rise to a diverse class of compounds with a wide spectrum of biological activities. nih.govmdpi.com These scaffolds are integral to the structure of numerous natural and synthetic molecules, including essential biomolecules like purines found in DNA and RNA. nih.govnih.gov
In drug discovery, fused pyrimidines are recognized for their ability to act as bioisosteres of purines, allowing them to interact with a multitude of biological targets. nih.gov This structural mimicry has been successfully exploited to develop agents with anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govntnu.no The rigid, planar nature of these fused systems provides a well-defined framework for introducing various substituents, enabling the fine-tuning of their steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. Consequently, fused pyrimidines like quinazolines, pteridines, and pyrrolopyrimidines are frequently investigated as core structures for the development of targeted therapies, particularly kinase inhibitors. nih.govmdpi.com
Historical Context and Evolution of Pyrrolo[2,3-d]pyrimidine Research
The chemistry of fused pyrimidines dates back to 1776 with the isolation of uric acid. However, systematic investigation began roughly a century later. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a significant modification of the natural purine (B94841) structure and has been a subject of intense research. mdpi.com
Early research focused on the fundamental synthesis and characterization of this heterocyclic system. Over the years, synthetic methodologies have evolved significantly, moving from classical multi-step procedures to more efficient and versatile strategies. Modern synthetic approaches include one-pot, multi-component reactions and sophisticated transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. mdpi.comscielo.org.mxnih.gov These advanced methods allow for the rapid generation of diverse libraries of pyrrolo[2,3-d]pyrimidine derivatives, facilitating extensive structure-activity relationship (SAR) studies. benthamdirect.com This evolution in synthetic chemistry has been pivotal in unlocking the full therapeutic potential of the pyrrolo[2,3-d]pyrimidine core.
Significance of the Pyrrolo[2,3-d]pyrimidin-4-one Core Structure in Drug Discovery
Within the broader class of pyrrolo[2,3-d]pyrimidines, the pyrrolo[2,3-d]pyrimidin-4-one core is of particular importance. This substructure is a key pharmacophore that imparts specific binding capabilities, often through hydrogen bonding via the pyrimidinone ring's N-H and carbonyl groups. ntnu.no Its structural resemblance to guanine, a natural purine base, makes it an effective scaffold for designing inhibitors of enzymes that process purine substrates, such as kinases and polymerases.
The pyrrolo[2,3-d]pyrimidin-4-one core has been successfully incorporated into a variety of therapeutic agents. For instance, recent studies have identified a series of pyrrolo[2,3-d]pyrimidin-4-one derivatives as highly potent inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a target under investigation for cancer therapy. nih.gov Other research has demonstrated the potent antitumor activity of tricyclic pyrrolo[2,3-d]pyrimidinones, which have been shown to inhibit cancer cell lines at micromolar concentrations. mdpi.com The versatility of this core allows for substitutions at multiple positions, enabling the development of compounds that target a wide array of enzymes with high potency and selectivity. mdpi.comnih.gov
Below is a summary of the cytotoxic activity of selected tricyclic pyrrolo[2,3-d]pyrimidin-4-one derivatives against various human cancer cell lines.
| Compound | R1 | R2 | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
|---|---|---|---|---|---|
| 8a | Cl | H | >50 | >50 | 19.22 ± 0.96 |
| 8f | Br | H | >50 | >50 | 4.55 ± 0.23 |
| 8g | Br | F | >50 | >50 | 4.01 ± 0.20 |
| 10a | Cl | - | 28.11 ± 1.41 | 23.44 ± 1.17 | 25.32 ± 1.27 |
| 10b | Cl | - | >50 | 31.42 ± 1.57 | >50 |
Specific Focus on the 6-Methyl Substation in Pyrrolo[2,3-d]pyrimidin-4-one Derivatives
Substitution at the C6 position of the pyrrolo[2,3-d]pyrimidine ring is a critical strategy for modulating biological activity and pharmacokinetic properties. nih.govnih.gov The introduction of a methyl group at this position, creating the 6-Methylpyrrolo[2,3-d]pyrimidin-4-one scaffold, has been explored in the design of specific enzyme inhibitors, particularly antifolates.
A key area of research has been the development of 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. nih.gov These compounds were designed as nonpolyglutamatable antifolates, a feature that can alter their cellular retention and efficacy. The 6-methyl group in these structures plays a role in orienting the larger substituent at the C5 position within the enzyme's active site.
Studies on these 6-methyl derivatives have shown inhibitory activity against both Lactobacillus casei (lc) TS and recombinant human (h) TS, with IC₅₀ values in the micromolar range. nih.gov This demonstrates that the this compound scaffold is a viable starting point for developing clinically relevant enzyme inhibitors.
The table below presents the inhibitory activity of specific 6-methyl-pyrrolo[2,3-d]pyrimidin-4-one derivatives against thymidylate synthase.
| Compound | lcTS IC₅₀ (µM) | hTS IC₅₀ (µM) |
|---|---|---|
| Compound 2 | 2.5 | 1.6 |
| Compound 3 | 1.1 | 1.3 |
| Compound 4 | 20 | 10 |
Scope and Objectives of Academic Inquiry for this compound
The academic and industrial inquiry into this compound and its derivatives is driven by several key objectives. The primary goal is to leverage this specific scaffold to design novel therapeutic agents with high potency and selectivity for various biological targets implicated in human diseases.
Current research objectives include:
Development of Novel Anticancer Agents: A major focus is the design of inhibitors for targets crucial to cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, CSF1R), thymidylate synthase, and enzymes in the ubiquitin-proteasome system like USP7. ntnu.nomdpi.comnih.govnih.gov
Structure-Activity Relationship (SAR) Elucidation: Researchers are systematically modifying the this compound core, particularly at the C2, C5, and N7 positions, to build comprehensive SAR models. This knowledge is essential for rationally designing next-generation inhibitors with improved efficacy and reduced off-target effects. nih.govnih.gov
Overcoming Drug Resistance: A significant objective is to develop derivatives that can overcome resistance mechanisms to existing therapies. This includes designing antifolates with selective transport mechanisms or kinase inhibitors that are active against mutated forms of the target enzyme. nih.govnih.gov
Exploration of New Therapeutic Areas: Beyond oncology, the scaffold is being investigated for its potential in treating inflammatory diseases, viral infections, and bacterial infections, owing to its broad biological activity profile. nih.govresearchgate.net
Advancement of Synthetic Methodologies: Continued innovation in synthetic organic chemistry aims to provide more efficient, cost-effective, and environmentally benign routes to produce these complex molecules, thereby accelerating the drug discovery process. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
6-methylpyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5N3O/c1-4-2-5-6(10-4)8-3-9-7(5)11/h2-3H,1H3 |
InChI Key |
IJOYGTNHRUXVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NC(=O)C2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methylpyrrolo 2,3 D Pyrimidin 4 One and Its Analogs
Strategies for Pyrrolo[2,3-d]pyrimidine Ring System Construction
The assembly of the bicyclic pyrrolo[2,3-d]pyrimidine core can be achieved through two primary retrosynthetic approaches: forming the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) (pyrrole ring annulation) or constructing the pyrimidine moiety onto a pyrrole precursor (pyrimidine moiety formation).
De Novo Synthesis Approaches for Pyrrole Ring Annulation
This strategy involves the formation of the pyrrole ring fused to a pyrimidine starting material. These methods are valuable for creating diversity at what will become the 5- and 6-positions of the final pyrrolo[2,3-d]pyrimidine structure.
One notable approach begins with substituted pyrimidine precursors. For instance, tricyclic pyrrolo[2,3-d]pyrimidine analogues can be synthesized from 5-substituted pyrimidines like 2,6-diamino-4(3H)pyrimidinone. researchgate.netresearchgate.net The key step involves a Michael addition reaction with appropriate nitroalkenes, which sets the stage for a subsequent cyclization to form the fused pyrrole ring. researchgate.net
Another powerful method involves transition-metal-catalyzed cross-coupling reactions. A concise synthesis can be achieved starting from 5-bromo-2,4-dichloropyrimidine. tandfonline.com This precursor undergoes a palladium-catalyzed Sonogashira coupling with a terminal alkyne, such as 3,3-diethoxy-propyne. The resulting alkyne-substituted pyrimidine is then subjected to a tandem cyclization reaction, often mediated by a reagent like tetrabutylammonium fluoride (TBAF), to yield the pyrrolo[2,3-d]pyrimidine core. tandfonline.com
More recently, cascade or domino reactions have been developed to construct the ring system in a single step from simple starting materials. An I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines. nih.gov This one-pot process involves a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening, demonstrating high atom economy and operational simplicity. nih.gov
Cyclization Reactions for Pyrimidine Moiety Formation
Alternatively, the pyrimidine ring can be constructed upon a pre-functionalized pyrrole. This approach is particularly useful when the desired substitution pattern on the pyrrole ring is established early in the synthetic sequence.
A classic and efficient method is the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with orthoesters. researchgate.net This reaction, which can be performed under solvent- and catalyst-free conditions, involves heating the aminopyrrole precursor with an appropriate triethyl orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) to directly form the 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one ring system. researchgate.net
Multicomponent reactions (MCRs) also provide an efficient pathway. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can be used to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx This approach offers advantages such as high yields, mild reaction conditions, and simple work-up procedures. scielo.org.mx
Another strategy involves the reaction of an aminopyrrole with an isocyanate to form a urea intermediate. This urea can then be cyclized to form the 2,4-dioxo-pyrrolo[3,2-d]pyrimidine structure, a related isomer. nih.gov The cyclization is typically achieved using reagents like trichloroacetyl chloride followed by a base such as cesium carbonate. nih.gov While this specific example leads to a different regioisomer, the underlying chemical logic of urea formation and subsequent cyclization is a valid strategy for pyrimidine ring construction.
Targeted Synthesis of the 6-Methylpyrrolo[2,3-d]pyrimidin-4-one Core Structure
Synthesizing the specific 6-methyl substituted core requires careful selection of precursors and reaction pathways to ensure the correct placement of the methyl group.
Precursor Compounds and Reaction Pathway Optimization
The synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines often begins with strategically chosen starting materials that either already contain the desired substituent or can be easily converted. For the 6-methyl derivative, a synthesis could start from a pyrimidine precursor and a three-carbon fragment that will form the pyrrole ring, with one of the carbons bearing the methyl group.
The cascade annulation between 6-amino-1,3-dimethyluracil and aurones, promoted by I2/DMSO, offers a highly efficient route. nih.gov By selecting an aurone precursor that ultimately places a methyl group at the C6 position of the final product, this method can be adapted for the targeted synthesis of 6-methyl analogs. Optimization of this reaction has shown that using 10 mol% of I2 in DMSO at 100°C provides excellent yields. nih.gov
| Reaction Type | Key Precursors | Reagents/Conditions | Product Class | Reference |
| Cascade Annulation | 6-Amino-1,3-dimethyluracil, Aurones | I₂/DMSO, 100°C | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | nih.gov |
| Cyclocondensation | 2-Amino-1H-pyrrole-3-carboxamides, Triethyl orthoesters | Heat, Solvent-free | Pyrrolo[2,3-d]pyrimidin-4-ones | researchgate.net |
| Sonogashira/Cyclization | 5-Bromo-2,4-dichloropyrimidine, Terminal alkynes | Pd catalyst, TBAF | 2-Chloro-pyrrolo[2,3-d]pyrimidines | tandfonline.com |
Regioselective Functionalization at the 6-Position
Introducing the methyl group or other substituents at the C6 position of a pre-formed pyrrolo[2,3-d]pyrimidine ring is a key strategy for analog synthesis. The C6 position of the pyrrole moiety is amenable to electrophilic substitution and metal-catalyzed C-H functionalization.
A significant development in this area is the palladium-catalyzed direct C-H arylation at the C6 position. chemistryviews.org Researchers have developed a method for the regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines using arylboronic acids. chemistryviews.org The reaction proceeds under mild conditions, employing Pd(OAc)₂ as the catalyst, TEMPO as an oxidant, and CF₃CO₂H as the solvent at room temperature. chemistryviews.org This methodology provides a direct way to install aryl groups at the C6 position, and similar principles can be applied for alkylation.
The strategic placement of a methyl group at the 6-position is not arbitrary; it has been shown to have profound effects on the biological properties of these molecules. For example, in the context of antifolate drugs, adding a 6-methyl moiety to certain 5-substituted pyrrolo[2,3-d]pyrimidine scaffolds can abolish transport by the reduced folate carrier (RFC) while preserving antitumor efficacy, thereby enhancing tumor selectivity. researchgate.net This highlights the importance of regioselective synthesis to fine-tune the pharmacological profile of these compounds.
Derivatization and Chemical Modification of this compound Analogs
Once the core this compound structure is obtained, further modifications can be made to explore structure-activity relationships (SAR). Modern cross-coupling reactions are instrumental in this phase of synthesis.
The Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are powerful tools for derivatization. nih.govmdpi.com For example, if the core structure contains a halogen (e.g., at the 4-position of the pyrimidine ring), Buchwald-Hartwig C-N cross-coupling can be used to introduce a variety of amine-containing side chains. nih.gov Similarly, a halogen or triflate at the C6 position can be used as a handle for Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups. mdpi.com
A common synthetic handle is a chloro group at the 4-position of the pyrimidine ring. Starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a variety of nucleophiles can be introduced. One multi-step sequence involves the initial substitution of the chlorine with an amine, such as benzocaine, to form an ester. nih.govmdpi.com This ester can then be converted to a hydrazide by reacting with hydrazine hydrate. Finally, this hydrazide intermediate can be condensed with a wide range of substituted aldehydes to generate a library of pyrrolo[2,3-d]pyrimidine-benzylidene-benzohydrazide derivatives. nih.govmdpi.com This approach allows for systematic modification of the molecule to probe for interactions with biological targets.
| Modification Strategy | Reaction Type | Position(s) Modified | Reagents | Resulting Analogs | Reference |
| C-N Coupling | Buchwald-Hartwig | C4 | Amines, Pd catalyst | 4-Amino substituted derivatives | nih.gov |
| C-C Coupling | Suzuki-Miyaura | C6 | Boronic acids, Pd catalyst | 6-Aryl substituted derivatives | mdpi.com |
| C-H Functionalization | Direct Arylation | C6 | Arylboronic acids, Pd(OAc)₂ | 6-Aryl substituted derivatives | chemistryviews.org |
| Multi-step Derivatization | Nucleophilic Substitution, Condensation | C4 | Amines, Hydrazine, Aldehydes | Benzylidene-benzohydrazides | nih.govmdpi.com |
Halogenation and Subsequent Cross-Coupling Reactions
Halogenated pyrrolo[2,3-d]pyrimidines are key intermediates that serve as versatile handles for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions.
Halogenation:
The introduction of halogen atoms at specific positions of the pyrrolo[2,3-d]pyrimidine core is a critical first step for subsequent functionalization. For instance, tricyclic pyrrolo[2,3-d]pyrimidinones can be halogenated at the C3 position using N-halosuccinimides (NCS, NBS, NIS) in dichloromethane (DCM) at room temperature. nih.govmdpi.com This electrophilic aromatic substitution provides the corresponding 3-chloro, 3-bromo, and 3-iodo derivatives in good yields. mdpi.com
Cross-Coupling Reactions:
Once halogenated, these intermediates can undergo a variety of cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups. For example, the Suzuki-Miyaura coupling of 4-chloropyrrolo[2,3-d]pyrimidines with arylboronic acids is a common strategy. researchgate.net In the synthesis of Janus Kinase 2 inhibitors, a key step involves the Suzuki coupling of a chlorinated pyrrolo[2,3-d]pyrimidine intermediate with 4-nitrophenylboronic acid pinacol ester using Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base. cpu.edu.cn Similarly, the C-5 position of the pyrrolo[2,3-d]pyrimidine core can be functionalized by coupling with boronic esters to introduce moieties like chloropyridine. nih.gov The regioselectivity of Suzuki reactions on di-halogenated substrates, such as 2,4-dichloropyrrolo[2,3-d]pyrimidine, can be controlled by adjusting reaction conditions. researchgate.net
Sonogashira Coupling: This reaction enables the introduction of alkyne groups. A notable example is the Pd-catalyzed Sonogashira coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with 3,3-diethoxy-propyne, which serves as a key step in the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com The reaction of 4-halopyrrolo[2,3-d]pyrimidines with terminal alkynes can be sluggish and may require a large excess of the alkyne to achieve full conversion. researchgate.net
Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, has been employed for the synthesis of functionalized pyrrolo[2,3-d]pyrimidines. For instance, the coupling of 4-chloro-2-pivaloylaminopyrrolo[2,3-d]pyrimidine with tributylvinylstannane is used to produce 2-pivaloylamino-4-vinylpyrrolo[2,3-d]pyrimidine. researchgate.net
Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction is instrumental in introducing amine substituents. In the synthesis of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, the Buchwald-Hartwig amination is used to couple various amines to a chloropyridine moiety attached to the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com This reaction typically employs a palladium catalyst like Pd(OAc)₂ with a ligand such as BINAP and a base like cesium carbonate. mdpi.com Optimized Buchwald-Hartwig reactions have also been used to synthesize pyrrolo[2,3-d]pyrimidine derivatives as potential EGFR inhibitors. nih.gov
researchgate.netcpu.edu.cnnih.govresearchgate.nettandfonline.comresearchgate.netmdpi.comnih.gov| Reaction | Substrates | Catalyst/Reagents | Position of Functionalization | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated pyrrolo[2,3-d]pyrimidine, Aryl/heteroaryl boronic acid/ester | Pd(dppf)₂Cl₂, Pd(PPh₃)₄ | C4, C5, C6 | |
| Sonogashira | Halogenated pyrrolo[2,3-d]pyrimidine, Terminal alkyne | CuI, PdCl₂(PPh₃)₂ | C4 | |
| Stille | Halogenated pyrrolo[2,3-d]pyrimidine, Organostannane | PdCl₂(PPh₃)₂ | C4 | |
| Buchwald-Hartwig | Halogenated pyrrolo[2,3-d]pyrimidine, Amine | Pd(OAc)₂, BINAP | C4, C6 |
Introduction of Amine and Heteroaryl Moieties
The introduction of amine and heteroaryl groups onto the this compound scaffold is crucial for modulating its biological activity.
Introduction of Amine Moieties:
Amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. byjus.com Direct amination and cross-coupling reactions are the primary methods for incorporating amine functionalities. The Buchwald-Hartwig amination, as discussed previously, is a key method for creating C-N bonds. For example, various primary and secondary amines can be coupled to the 6-position of the pyrrolo[2,3-d]pyrimidine core through a pyridyl linker. mdpi.com In another instance, amination at the C-4 position of a 5-iodo-pyrrolo[2,3-d]pyrimidine intermediate was achieved by reacting with N-methyl-1-(m-tolyl)methanamine using DIPEA as a base under thermal conditions. nih.gov A straightforward nucleophilic substitution of a chloro-substituent is also a common method. For example, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in refluxing ethanol yields the corresponding 4-amino-substituted product. mdpi.com
Introduction of Heteroaryl Moieties:
Heteroaryl groups are frequently introduced via Suzuki-Miyaura cross-coupling reactions. This allows for the installation of a wide variety of five- and six-membered heterocyclic rings. For instance, a 6-chloro-3-pyridyl moiety was introduced at the C-6 position of the pyrrolo[2,3-d]pyrimidine scaffold via a Suzuki-Miyaura reaction catalyzed by Pd(dppf)₂Cl₂. nih.gov Similarly, a chloropyridine group was introduced at the C-5 position using the same catalytic system. nih.gov The synthesis of pyrrolo[2,3-d]pyrimidine-aniline derivatives has been achieved through the Suzuki coupling of a chloro-pyrrolo[2,3-d]pyrimidine with 4-nitrophenylboronic acid pinacol ester, followed by reduction of the nitro group. cpu.edu.cn
mdpi.commdpi.comnih.govnih.gov| Reaction Type | Starting Material | Reagent | Position | Resulting Moiety | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 6-(6-chloropyridin-3-yl)-pyrrolo[2,3-d]pyrimidine | Pyridin-3-ylmethanamine | C6 (via pyridyl linker) | Substituted amine | |
| Nucleophilic Substitution | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl-4-aminobenzoate | C4 | 4-aminobenzoate | |
| Suzuki-Miyaura Coupling | C6-iodinated pyrrolo[2,3-d]pyrimidine | 6-chloro-3-pyridyl boronic ester | C6 | 6-chloro-3-pyridyl | |
| Suzuki-Miyaura Coupling | C5-iodinated pyrrolo[2,3-d]pyrimidine | Chloropyridine boronic ester | C5 | Chloropyridine |
Alkylation, Acylation, and Arylation Strategies at N- and C-Positions
Further diversification of the this compound scaffold can be achieved through alkylation, acylation, and arylation at both nitrogen and carbon atoms.
Alkylation:
N-alkylation is a common strategy to modify the properties of the pyrrolo[2,3-d]pyrimidine core. The N-7 position of the pyrrole ring is often alkylated. For instance, treatment of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with various alkyl bromides or tosylates under basic conditions introduces substituents at the N-7 position. nih.gov
Acylation:
Acylation is typically performed to introduce carbonyl-containing functional groups. The synthesis of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids involves the acylation of a pyrrolo[2,3-d]pyrimidine-aniline intermediate with various substituted carboxylic acids using coupling agents like N-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). cpu.edu.cn
Arylation:
Direct C-H arylation has emerged as a powerful tool for the synthesis of arylated pyrrolo[2,3-d]pyrimidines, offering a more atom-economical alternative to traditional cross-coupling reactions. chemistryviews.org A method for the regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines with arylboronic acids has been developed using a palladium catalyst (Pd(OAc)₂) with TEMPO as an oxidant. chemistryviews.org This reaction proceeds at room temperature and provides moderate to good yields of the desired C6-arylated products. chemistryviews.org Another study reports a Pd(II)-catalyzed direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives with aryl iodides, enabled by bidentate pyridine-pyridine ligands, also achieving high C6 selectivity. nih.gov Furthermore, a Pd-catalyzed direct ortho C-H arylation of the phenyl group at the C6 position of pyrrolo[2,3-d]pyrimidines has been reported, leading to the formation of biphenyl-containing derivatives.
Green Chemistry Principles and Sustainable Synthesis Approaches for Pyrrolo[2,3-d]pyrimidine Scaffolds
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of pyrrolo[2,3-d]pyrimidines, several green chemistry approaches have been explored.
One-pot, multi-component reactions (MCRs) are a cornerstone of green synthesis as they reduce the number of synthetic steps, minimize waste, and save time and energy. A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction is catalyzed by tetra-n-butylammonium bromide (TBAB), an inexpensive and environmentally compatible ionic liquid, in ethanol at 50 °C, affording high yields and allowing for easy work-up. scielo.org.mx
The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption. A microwave-assisted, ionic liquid-mediated synthesis of pyrrolo[2,3-d]pyrimidine-based Schiff bases has been developed, yielding products in excellent yields within minutes.
Utilizing water as a solvent is another key principle of green chemistry. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved using β-cyclodextrin as a reusable promoter in water, highlighting a biomimetic catalytic approach. scispace.com This method offers high atom economy, mild reaction conditions, and a reusable reaction medium. scispace.com In a similar vein, the synthesis of related pyrano[2,3-d]pyrimidines has been successfully carried out in aqueous media using catalysts like tetrabutylammonium bromide (TBAB) or simply sodium acetate. jmaterenvironsci.com
An I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones provides another green and efficient route to pyrrolo[2,3-d]pyrimidines, featuring high atom economy and the use of an inexpensive catalyst. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Techniques for 6 Methylpyrrolo 2,3 D Pyrimidin 4 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6-methylpyrrolo[2,3-d]pyrimidin-4-one derivatives, providing detailed information about the molecular framework. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.
¹H NMR spectra provide information on the chemical environment of protons. For a typical this compound scaffold, characteristic signals are observed. For instance, in a derivative, the methyl group protons at position 6 would appear as a singlet, while protons on the pyrrole (B145914) and pyrimidine (B1678525) rings would exhibit distinct chemical shifts and coupling patterns depending on their substitution. nih.govmdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings and the methyl group are diagnostic. For example, the carbonyl carbon (C4) in the pyrimidinone ring typically resonates at a downfield chemical shift. rsc.org
2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are utilized to establish correlations between directly bonded protons and carbons. preprints.org This is particularly useful for assigning the signals in complex spectra. Further 2D experiments can elucidate longer-range connectivities.
| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |
| N-H (pyrrole) | 11.0 - 12.5 (broad singlet) | C4 (C=O) | 155.0 - 160.0 |
| C2-H | 8.0 - 8.7 (singlet) | C2 | 145.0 - 155.0 |
| C5-H | 6.5 - 7.5 (doublet) | C4a | 148.0 - 152.0 |
| C7-H | 7.0 - 8.0 (doublet) | C7a | 125.0 - 135.0 |
| 6-CH₃ | 2.0 - 2.5 (singlet) | C5 | 100.0 - 110.0 |
| N-CH₃ | 3.0 - 4.0 (singlet) | C6 | 115.0 - 125.0 |
| 6-CH₃ | 15.0 - 25.0 |
Note: Chemical shifts are approximate and can vary based on solvent and substitution. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound derivatives with high accuracy. By providing an exact mass measurement, HRMS allows for the calculation of the molecular formula, which is a critical step in structure confirmation. rsc.org
Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For pyrimidine-containing compounds, characteristic fragmentation can involve the successive loss of small functional groups and decomposition of the heterocyclic rings. sapub.org The fragmentation of the pyrrolo[2,3-d]pyrimidine core can be complex, but often involves cleavages within the pyrimidine ring. sapub.org Analysis of these fragmentation pathways helps to confirm the proposed structure and identify unknown related substances. mdpi.commdpi.com
| Ionization Technique | Information Obtained | Typical Application |
| Electrospray Ionization (ESI) | [M+H]⁺ or [M-H]⁻ ions for accurate mass | Confirmation of molecular weight and formula of polar derivatives |
| Electron Impact (EI) | Molecular ion (M⁺·) and fragment ions | Elucidation of fragmentation pathways and structural features |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic absorption bands are observed for specific vibrational modes.
The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrimidinone ring, typically in the range of 1650-1715 cm⁻¹. The N-H stretching vibration of the pyrrole ring gives rise to a band in the region of 3100-3300 cm⁻¹. C-H stretching vibrations from the methyl group and the aromatic rings, as well as C=C and C=N stretching vibrations from the heterocyclic rings, will also be present. rsc.org
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (pyrrole) | 3100 - 3300 |
| C-H Stretch (aromatic/vinyl) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (pyrimidinone) | 1650 - 1715 |
| C=N and C=C Stretches | 1450 - 1650 |
X-ray Crystallography for Single-Crystal Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This method involves diffracting a beam of X-rays off a single crystal of the substance. nih.gov The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined with high precision. wikipedia.org
For this compound derivatives that form suitable single crystals, X-ray crystallography can provide definitive information on:
Bond lengths and angles: Precise measurements of the geometry of the molecule.
Conformation: The spatial arrangement of the atoms.
Stereochemistry: The absolute configuration of chiral centers.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding and π-π stacking interactions. nih.gov
The crystal structure of a related thienopyrimidine derivative, for example, revealed a nearly planar ring system and detailed the intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal packing. nih.gov Such information is invaluable for understanding the solid-state properties of these compounds.
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D position of each atom in the molecule. |
| Bond Lengths & Angles | Geometric details of the molecular structure. |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-π stacking. |
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to qualitatively monitor reactions. mdpi.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of products can be observed under UV light or with a staining agent. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for both qualitative and quantitative analysis. nih.gov It is widely employed to determine the purity of the final compounds. By using a suitable stationary phase (e.g., C18) and mobile phase, components of a mixture are separated based on their differential partitioning between the two phases. The purity is typically determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexanes | Reaction Monitoring, Qualitative Purity Check |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with TFA | Purity Assessment, Quantitative Analysis |
In Vitro Biological Evaluation of 6 Methylpyrrolo 2,3 D Pyrimidin 4 One Derivatives
General Methodologies for High-Throughput Screening in Biological Systems
The initial biological assessment of 6-Methylpyrrolo[2,3-d]pyrimidin-4-one derivatives typically involves a suite of in vitro assays designed for high-throughput screening (HTS). nih.gov These methods allow for the rapid and efficient testing of large numbers of compounds to identify those with desired biological activities. nih.gov The primary goal of these experiments is to generate robust estimates of a compound's potency, affinity, and efficacy. researchgate.net
Commonly, these screening processes utilize techniques such as cell viability assays to determine a compound's effect on tumor cells, which helps in deciding whether a compound should proceed to further testing. studysmarter.co.uk Bioassays are fundamental in this process, providing a measure of the cumulative effects of chemicals that exhibit the same mode of toxic action. nih.gov These analytical methods determine the potency or effect of a substance by its effect on living cells or tissues (in vitro). wikipedia.org
A variety of laboratory methods can be used to evaluate or screen the in vitro activity of a compound. The most basic and well-known methods include the disk-diffusion and broth or agar dilution methods for antimicrobial testing. nih.gov For anticancer activity, cell-based assays are prevalent. These often involve treating cancer cell lines with the synthesized compounds and using a positive control, such as doxorubicin, at various concentrations. mdpi.com The cells are typically incubated for a set period, after which cell viability is measured to determine the half-maximal inhibitory concentration (IC50) values. mdpi.com
Anti-proliferative and Cytotoxic Activities in Cultured Cell Lines
Derivatives of the this compound scaffold have demonstrated significant anti-proliferative and cytotoxic effects against a variety of human cancer cell lines. nih.govresearchgate.net In one study, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. nih.gov Another study reported that tricyclic pyrrolo[2,3-d]pyrimidines exhibited superior antitumor activity on the colon cancer HT-29 cell line, with IC50 values of 4.55 and 4.01 µM for specific derivatives. mdpi.com
The introduction of different substituents to the core structure has been shown to significantly influence the cytotoxic potency. For instance, pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent at the C-4 position of a phenyl ring and an azepine side-ring showed enhanced activity against the HT-29 colon cancer cell line. mdpi.com Similarly, the presence of halogen substituents in a 2-phenyl portion of the pyrrole (B145914) core was found to enhance antitumor activity. mdpi.com
A recent study highlighted a pyrrolo[2,3-d]pyrimidin-4-one derivative, YCH3124, which exhibited potent anti-proliferative activity against four cancer cell lines. nih.gov This compound was found to induce apoptosis and disrupt cell cycle progression. nih.gov The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8g | HT-29 (Colon) | 4.01 | mdpi.com |
| 8f | HT-29 (Colon) | 4.55 | mdpi.com |
| 6a | HeLa (Cervical) | 6.55 | mdpi.com |
| 6g | HT-29 (Colon) | 7.61 | mdpi.com |
| 10a | HeLa, MCF-7, HT-29 | ~23-28 | mdpi.com |
| 5k | Various | 29-59 | nih.gov |
| 14a | MCF7 (Breast) | 1.7 µg/ml | nih.govresearchgate.net |
| 16b | MCF7 (Breast) | 5.7 µg/ml | nih.govresearchgate.net |
| 18b | MCF7 (Breast) | 3.4 µg/ml | nih.govresearchgate.net |
| 17 | HePG2 (Liver) | 8.7 µg/ml | nih.govresearchgate.net |
| 17 | PACA2 (Pancreatic) | 6.4 µg/ml | nih.govresearchgate.net |
Antiviral Activities Against Specific Viral Pathogens
The pyrrolo[2,3-d]pyrimidine scaffold is a key component in a number of compounds with demonstrated antiviral properties. nih.gov Research has shown that derivatives of this structure can exhibit potent activity against specific viral pathogens. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antiviral potential against bovine viral diarrhea virus (BVDV), a surrogate model for Hepatitis C virus. nih.govsemanticscholar.org
Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features necessary for antiviral efficacy. Optimal anti-BVDV activity was observed when the C2 position of the pyrrolo[2,3-d]pyrimidine ring contained either hydrogen atoms or trichloromethyl groups, combined with specific substitutions at the C4 position such as chlorine, sulfur, pyrrolidine, or methoxy moieties. nih.gov Some analogs have even shown dual antiviral efficacy against both BVDV and Zika virus (ZIKV), suggesting the potential for developing broad-spectrum antiviral agents. nih.gov
In one study, a new class of pyrrolo[2,3-d]pyrimidine derivatives was synthesized and evaluated for their antiviral activity against highly pathogenic avian influenza (HPAI) H5N1 and Newcastle disease virus (NDV). semanticscholar.org Several compounds from this series, specifically 3a, 3b, 3g, and 3h, demonstrated high potency against the HPAI H5N1 virus, while compounds 1a and 2a were highly potent against the virulent NDV. semanticscholar.org
Antimicrobial and Antifungal Efficacy Studies
Derivatives of this compound have also been investigated for their antimicrobial and antifungal properties. nih.gov These compounds have shown promise as a strategic chemotype for addressing the global challenge of antimicrobial resistance. nih.gov
In terms of antifungal activity, the incorporation of heterocyclic sulfonamide moieties at the pyrrole position has been shown to enhance efficacy. nih.gov One study reported that a series of new pyrrolo[2,3-d]pyrimidine derivatives exhibited excellent activity against Candida albicans, with some compounds showing better antifungal activity than the standard drug fluconazole. researchgate.net Specifically, compounds 3a-d, 7a,e, and 11d had MIC values ranging from 0.31-0.62 mg/mL against C. albicans, while fluconazole had an MIC of 1.5 mg/mL. researchgate.net
For antibacterial activity, certain derivatives have shown potent effects against bacterial strains. For example, compounds 3b,c, and 7e exhibited the best activity against Staphylococcus aureus with an MIC of 0.31 mg/mL, which is more potent than the standard drug ampicillin (MIC 0.62 mg/mL). researchgate.net Another study found that compounds 1a-c, 2a, 2b, 3a, 3g, and 3h were highly potent against Escherichia coli and Salmonella typhimurium. semanticscholar.org
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 3a-d, 7a,e, 11d | Candida albicans | 0.31-0.62 | researchgate.net |
| 3b,c, 7e | Staphylococcus aureus | 0.31 | researchgate.net |
| Fluconazole (Standard) | Candida albicans | 1.5 | researchgate.net |
| Ampicillin (Standard) | Staphylococcus aureus | 0.62 | researchgate.net |
Enzyme Inhibition Profiling of this compound Analogs
Several this compound derivatives have been identified as potent inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a well-established target for anticancer drugs. nih.govnih.gov Both classical and nonclassical antifolate analogs based on this scaffold have been synthesized and evaluated. nih.gov
One study focused on 5-arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine derivatives. nih.gov The nonclassical analogs with 3',4'-dichloro and 4'-nitro substituents were found to be more potent inhibitors of human TS than some established inhibitors. nih.gov Another series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines also demonstrated inhibitory activity against TS from various sources, including human, Lactobacillus casei, and Escherichia coli. nih.gov
A study on thieno[2,3-d]pyrimidine (B153573) analogs, which are structurally related to pyrrolo[2,3-d]pyrimidines, identified a compound that is a potent dual inhibitor of both human TS and human dihydrofolate reductase (DHFR). nih.gov The 4-nitrophenyl analog in the nonclassical series also showed potent dual inhibitory activities against human TS and DHFR. nih.gov
Dihydrofolate reductase (DHFR) is another key enzyme in the folate metabolic pathway and a target for various chemotherapeutic agents. nih.govnih.gov Inhibition of DHFR disrupts the synthesis of DNA, RNA, and proteins, leading to cell death. nih.gov Several this compound derivatives have been evaluated as DHFR inhibitors. nih.govnih.gov
In one study, a series of 6-substituted pyrrolo[3,2-d]pyrimidines were developed as dual inhibitors of TS and DHFR. The most active compound showed a DHFR inhibitory ratio of 66.7% at a concentration of 100 µM. nih.gov Another investigation into 6-substituted pyrido[3,2-d]pyrimidines identified a potent inhibitor of recombinant human DHFR (rhDHFR) with an IC50 value of 0.06 µM. nih.gov
A series of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates were synthesized and shown to have potent dual inhibitory activity against both human TS and human DHFR. nih.gov The classical analog, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was identified as a particularly potent dual inhibitor with an IC50 of 20 nM against human DHFR. nih.gov
| Compound | Enzyme | IC50 | Reference |
| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human DHFR | 20 nM | nih.gov |
| 4-nitrophenyl thieno[2,3-d]pyrimidine analog | Human DHFR | 0.56 µM | nih.gov |
| 6-substituted pyrido[3,2-d]pyrimidine (Compound 16) | rhDHFR | 0.06 µM | nih.gov |
Table of Compound Names
| Abbreviation/Code | Full Chemical Name |
| YCH3124 | Not provided in the search results |
| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |
| Fluconazole | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol |
| Ampicillin | (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Kinase Inhibition Studies
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, including 6-methyl-substituted analogs, have demonstrated significant inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular processes.
Cyclin-Dependent Kinases (CDKs): Certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have been identified as potent inhibitors of CDK2. For instance, compound 5k in one study exhibited an IC50 value of 204 nM against CDK2, indicating its potential to interfere with cell cycle progression nih.gov.
Epidermal Growth Factor Receptor (EGFR): The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for EGFR inhibitors. Studies have shown that methylation of the 4-amino group can effectively reduce EGFR activity, while other substitutions can enhance it. For example, an ethylenediamine-containing derivative showed an EGFR IC50 of 2.3 nM researchgate.net. Another study on halogenated derivatives identified compound 5k as a potent EGFR inhibitor with an IC50 of 79 nM nih.gov. Fourth-generation pyrrolo[2,3-d]pyrimidine derivatives have been developed that show subnanomolar IC50 values against triple mutant EGFR (EGFR19del/T790M/C797S) while sparing the wild-type form dntb.gov.ua.
Vascular Endothelial Growth Factor Receptor (VEGFR): Several pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibition of VEGFR2. Compound 5k demonstrated a two-fold increase in potency with an IC50 of 136 nM when compared to the known inhibitor sunitinib nih.gov.
Spleen Tyrosine Kinase (SYK): Currently, there is a lack of specific published data on the inhibitory activity of this compound derivatives against SYK.
FMS-like Tyrosine Kinase 3 (FLT3): A series of pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent FLT3 inhibitors. One compound, 9u , possessed nanomolar FLT3 inhibitory activity and also showed excellent activity against quizartinib-resistant FLT3 mutants nih.govbohrium.com. Another derivative, HB-29 , demonstrated remarkable activity towards wild-type FLT3 with an IC50 of 1.95 nM nih.gov.
Colony-Stimulating Factor 1 Receptor (CSF1R): A series of highly selective pyrrolo[2,3-d]pyrimidines have been developed as subnanomolar inhibitors of CSF1R. Many of these compounds exhibited IC50 values below 5 nM researchgate.net.
p21-Activated Kinase 4 (PAK4): 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors. Compound 5n from a studied series showed a high enzymatic inhibitory activity with an IC50 of 2.7 nM nih.gov.
TANK-Binding Kinase 1 (TBK1): There is currently no specific published data on the inhibitory activity of this compound derivatives against TBK1.
Histone Deacetylases (HDACs): Pyrrolo-pyrimidine derivatives have been investigated as HDAC inhibitors. While some compounds showed weak inhibitory effects on HDAC4, they displayed more potent inhibition of HDAC8 researchgate.net. Another study reported that most of the tested pyrrolo-pyrimidine and purine (B94841) derivatives showed nanomolar inhibitory activity against HDAC6 nih.gov.
| Kinase Target | Derivative Type | Key Findings (IC50) | Reference |
|---|---|---|---|
| CDK2 | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | 204 nM (Compound 5k) | nih.gov |
| EGFR | Ethylenediamine-containing pyrrolo[2,3-d]pyrimidine | 2.3 nM | researchgate.net |
| EGFR | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | 79 nM (Compound 5k) | nih.gov |
| EGFR (Triple Mutant) | Fourth-generation pyrrolo[2,3-d]pyrimidine | Subnanomolar | dntb.gov.ua |
| VEGFR2 | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | 136 nM (Compound 5k) | nih.gov |
| FLT3 | Pyrrolo[2,3-d]pyrimidine derivative (9u) | Nanomolar | nih.govbohrium.com |
| FLT3 | Pyrrolo[2,3-d]pyrimidine derivative (HB-29) | 1.95 nM | nih.gov |
| CSF1R | 6-Aryl-pyrrolo[2,3-d]pyrimidines | < 5 nM | researchgate.net |
| PAK4 | 7H-pyrrolo[2,3-d]pyrimidine derivative (5n) | 2.7 nM | nih.gov |
| HDAC6 | Pyrrolo-pyrimidine and purine derivatives | Nanomolar | nih.gov |
| HDAC8 | Hydroxamic acid-containing pyrimidine (B1678525) | 6.8 µM | researchgate.net |
Other Enzyme Targets
The inhibitory potential of this compound derivatives has been explored against a range of other enzymes beyond kinases.
Ubiquitin-Specific Protease 7 (USP7): A series of pyrrolo[2,3-d]pyrimidin-4-one derivatives have been reported as highly potent USP7 inhibitors. The representative compound YCH3124 (also referred to as Z33) exhibited significant USP7 inhibition and anti-proliferative activity against various cancer cell lines nih.govmdpi.com.
Aldose Reductase: There is no specific information in the reviewed literature regarding the inhibition of Aldose Reductase by this compound derivatives.
Phosphodiesterase (PDE): While various pyrimidine-based compounds have been investigated as PDE inhibitors, particularly PDE4, specific data on the inhibitory activity of this compound derivatives is not currently available nih.gov.
Monoamine Oxidase B (MAO-B): The current body of scientific literature lacks specific studies on the inhibitory effects of this compound derivatives on Monoamine Oxidase B.
Matrix Metalloproteinases (MMPs): Although MMPs are a known target for pyrimidine-based inhibitors, there is no specific data on the inhibition of MMPs by this compound derivatives in the reviewed literature nih.gov.
Purine Nucleoside Phosphorylase (PNP): A related series of pyrrolo[3,2-d]pyrimidines, a different scaffold, have been identified as potent, competitive inhibitors of PNP. The compound Cl-972 from this series had a Ki of 0.83 µM mdpi.com. However, data for the this compound scaffold is not available.
Pteridine Reductase 1 (PTR1): There is no specific information available on the inhibition of Pteridine Reductase 1 by this compound derivatives.
Acetylcholinesterase (AChE): A series of pyrrolo[2,3-d]pyrimidines fused to fluorobenzylpiperidine were designed as dual-targeting ligands for both AChE and the histamine H3 receptor. Compound 4a from this series showed an IC50 of 2.19 µM for human AChE.
| Enzyme Target | Derivative Type | Key Findings | Reference |
|---|---|---|---|
| USP7 | Pyrrolo[2,3-d]pyrimidin-4-one derivative (YCH3124/Z33) | Highly potent inhibition | nih.govmdpi.com |
| PNP | Pyrrolo[3,2-d]pyrimidine derivative (Cl-972) | Ki of 0.83 µM (related scaffold) | mdpi.com |
| AChE | Pyrrolo[2,3-d]pyrimidine-fluorobenzylpiperidine fusion (4a) | IC50 of 2.19 µM |
Modulation of Specific Cellular Pathways by this compound Derivatives
The enzymatic inhibition observed with this compound derivatives translates to the modulation of critical cellular signaling pathways, often leading to anti-cancer effects.
Induction of Apoptosis and Cell Cycle Arrest: Mechanistic investigations of certain halogenated pyrrolo[2,3-d]pyrimidine derivatives have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells nih.gov. For example, compound 5k was shown to cause a notable increase in the pro-apoptotic proteins caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 nih.gov. Another potent FLT3 inhibitor, 9u , was demonstrated to induce G0/G1 phase cell cycle arrest and apoptosis in leukemia cell lines nih.govbohrium.com. Similarly, the USP7 inhibitor YCH3124 was found to disrupt cell cycle progression by restricting the G1 phase and inducing significant apoptosis mdpi.com.
Modulation of Downstream Kinase Signaling: The inhibition of kinases by these derivatives directly impacts their downstream signaling cascades. For instance, potent FLT3 inhibitors from this class have been shown to inhibit the phosphorylation of FLT3 and its downstream signaling factors, such as STAT5 and ERK1/2 nih.govbohrium.com.
Activation of the STING Pathway: A novel small-molecule ENPP1 inhibitor with a pyrrolopyrimidinone core, a structure related to this compound, was found to effectively activate the STING (Stimulator of Interferon Genes) pathway in cell lines. This activation promoted the release of cytokines, thereby enhancing the innate immune response bohrium.com.
Upregulation of p53 and p21: The inhibition of USP7 by the pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 was shown to effectively inhibit the downstream USP7 pathway, resulting in the dose-dependent accumulation of the tumor suppressor protein p53 and the CDK inhibitor p21 mdpi.com.
| Cellular Pathway | Derivative Type | Observed Effect | Reference |
|---|---|---|---|
| Apoptosis | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (5k) | Increased caspase-3 and Bax, decreased Bcl-2 | nih.gov |
| Cell Cycle | Pyrrolo[2,3-d]pyrimidine derivative (9u) | G0/G1 phase arrest | nih.govbohrium.com |
| FLT3 Signaling | Pyrrolo[2,3-d]pyrimidine derivative (9u) | Inhibition of phosphorylated FLT3, STAT5, and ERK1/2 | nih.govbohrium.com |
| STING Pathway | 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative | Activation and cytokine release | bohrium.com |
| p53 Pathway | Pyrrolo[2,3-d]pyrimidin-4-one derivative (YCH3124) | Accumulation of p53 and p21 | mdpi.com |
Molecular Mechanisms of Action and Target Identification for 6 Methylpyrrolo 2,3 D Pyrimidin 4 One Derivatives
Investigation of Ligand-Target Binding Interactions
The therapeutic efficacy of 6-methylpyrrolo[2,3-d]pyrimidin-4-one derivatives is intrinsically linked to their ability to bind with high affinity and specificity to biological targets, primarily protein kinases. nih.gov Molecular docking studies have been instrumental in elucidating these binding interactions at an atomic level.
One notable derivative, compound 5k, a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', has demonstrated potent inhibitory activity against multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govmdpi.com Docking studies revealed that the nitrogen of the pyrrole (B145914) ring in compound 5k forms a crucial hydrogen bond with the methionine residue Met769 in the active site of EGFR. nih.gov This interaction is analogous to that observed with the established EGFR inhibitor, erlotinib. nih.gov Furthermore, the stability of the binding is enhanced by hydrophobic interactions with several other amino acid residues within the active site, such as Leu694, Val702, Ala719, Lys721, and Leu773. nih.gov
Similarly, molecular dynamics simulations of other 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) have highlighted strong interactions with the hinge region and β-sheets of the kinase. mdpi.com The binding is further stabilized by interactions with charged side chains of residues surrounding the substituent at the 4-position of the pyrimidine (B1678525) ring. mdpi.com The nature of the substituent, such as the presence of a terminal amino group, can significantly enhance hydrogen bonding and electrostatic interactions with surrounding residues. mdpi.com
The table below summarizes the key binding interactions for a representative pyrrolo[2,3-d]pyrimidine derivative.
| Target Enzyme | Interacting Residues | Type of Interaction |
| EGFR | Met769 | Hydrogen Bond |
| EGFR | Leu694, Val702, Ala719, Lys721, Leu773 | Hydrophobic Interactions |
| PAK4 | Hinge Region Residues | Strong Interactions |
| PAK4 | β-sheet Residues | Strong Interactions |
Cell Cycle Progression Analysis and Apoptosis Induction Pathways
Derivatives of this compound exert potent anti-proliferative effects by modulating the cell cycle and inducing programmed cell death, or apoptosis. mdpi.comnih.gov
Cell Cycle Arrest: Analysis of the cell cycle in cancer cells treated with these compounds has shown a significant impact on phase distribution. For instance, treatment of HepG2 cells with compound 5k led to an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. mdpi.com This indicates that the compound induces cell cycle arrest at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase and thereby inhibiting proliferation. mdpi.commdpi.com This is a common mechanism for many anti-cancer agents that target cell cycle progression. researchgate.net
Apoptosis Induction: The induction of apoptosis is a critical mechanism for the elimination of cancer cells. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. mdpi.combio-rad-antibodies.com This is evidenced by the modulation of key proteins in the Bcl-2 family. mdpi.comnih.gov
Treatment with compound 5k resulted in a notable increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com The altered Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. bio-rad-antibodies.comnih.gov This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program. nih.govnih.gov A significant increase in the levels of activated caspase-3, a key executioner caspase, has been observed in cells treated with these derivatives. mdpi.com
The table below details the effects of a representative compound on cell cycle and apoptotic markers.
| Parameter | Observation | Implication |
| Cell Cycle Phase Distribution | Increased percentage of cells in G0/G1 phase | Cell cycle arrest at the G1/S checkpoint |
| Bcl-2 Protein Level | Decreased | Promotion of apoptosis |
| Bax Protein Level | Increased | Promotion of apoptosis |
| Caspase-3 Level | Increased | Execution of apoptosis |
Elucidation of Inhibitory Effects on Key Signal Transduction Cascades
The anti-cancer activity of this compound derivatives stems from their ability to inhibit key signal transduction cascades that are often dysregulated in cancer. nih.gov Many of these compounds function as multi-targeted kinase inhibitors, simultaneously blocking the activity of several protein kinases involved in tumor growth, proliferation, and angiogenesis. nih.govmdpi.com
The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a template for inhibitors of various kinases, including Wee1 kinase, which is involved in cell cycle checkpoints. nih.gov Derivatives of this scaffold have demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.com The inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell survival. For example, inhibition of the EGFR signaling pathway can block signals that promote cell proliferation and survival. mdpi.com
Furthermore, some derivatives have been developed as potent inhibitors of USP7, a deubiquitinating enzyme involved in multiple cell signaling pathways. nih.gov Inhibition of USP7 leads to the accumulation of tumor suppressor proteins like p53 and p21, which can, in turn, induce cell cycle arrest and apoptosis. nih.gov The ability of these compounds to target multiple nodes within the complex network of cancer cell signaling contributes to their potent anti-tumor effects. nih.govresearchgate.net
The following table summarizes the inhibitory activity of a representative pyrrolo[2,3-d]pyrimidine derivative against a panel of kinases.
| Kinase Target | IC50 (nM) |
| EGFR | 40 |
| Her2 | 118 |
| VEGFR2 | 204 |
| CDK2 | 145 |
IC50 values are for compound 5k as reported in the literature. mdpi.com
Studies on Cellular Uptake and Intracellular Distribution
The efficacy of a drug is dependent not only on its intrinsic activity against its target but also on its ability to reach that target within the cell. Studies on 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have shed light on their mechanisms of cellular uptake. nih.govnih.gov
These studies have revealed that the cellular uptake of these compounds can be mediated by specific transport systems, including folate receptors (FRs) and the proton-coupled folate transporter (PCFT). nih.govnih.gov This is particularly relevant for cancer therapy, as some tumors overexpress folate receptors, which can be exploited for targeted drug delivery. nih.gov
The structural features of the pyrrolo[2,3-d]pyrimidine derivatives, such as the nature of the amino acid moiety and the length of the side chain, play a crucial role in their binding to these transporters and subsequent cellular uptake. nih.govnih.gov For instance, certain amino acid modifications are well-tolerated by FRα, allowing for selective uptake in cells expressing this receptor. nih.gov The selectivity for these transport systems over the more ubiquitously expressed reduced folate carrier (RFC) offers a potential avenue for achieving tumor-selective drug delivery and minimizing off-target effects. nih.gov
The table below outlines the transport mechanisms for certain 6-substituted pyrrolo[2,3-d]pyrimidine derivatives.
| Transporter | Role in Cellular Uptake |
| Folate Receptor α (FRα) | Mediates cellular uptake, particularly in FRα-expressing cells. nih.gov |
| Folate Receptor β (FRβ) | Involved in cellular uptake, though some derivatives show reduced activity via this transporter. nih.gov |
| Proton-Coupled Folate Transporter (PCFT) | A key transporter for cellular uptake, with some derivatives showing complete selectivity for PCFT over RFC. nih.gov |
| Reduced Folate Carrier (RFC) | Some derivatives are designed to have low affinity for this transporter to enhance tumor selectivity. nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of 6 Methylpyrrolo 2,3 D Pyrimidin 4 One Derivatives
Impact of Substituents at Pyrrolo[2,3-d]pyrimidine Core Positions (C-2, C-4, C-5, N-7) on Biological Potency and Selectivity
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives can be finely tuned by introducing various substituents at several key positions on the core scaffold.
C-4 Position: The C-4 position is critical for interaction with the hinge region of many kinases. Typically, an amino group at this position acts as a hydrogen bond donor, mimicking the N6-amino group of adenine (B156593). The nature of the substituent on this exocyclic amine significantly impacts potency and selectivity.
Aromatic Amines: Substitution with anilines is a common strategy. For instance, 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines have been identified as a potent class of EGFR protein tyrosine kinase inhibitors. researchgate.net
Alkyl and Benzyl Amines: Studies on Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors showed that the C-4 position is tolerant to small variations, such as methylbenzyl amines. However, bulky groups like N-isopropyl or p-t-butyl can abolish most of the activity. nih.gov
Linkers: Introducing linkers such as benzohydrazide (B10538) at the C-4 amino position has been explored to develop multi-targeted kinase inhibitors. nih.govmdpi.com
C-2 Position: The C-2 substituent often extends towards the solvent-exposed region of the ATP-binding pocket. This position is a key site for modification to improve physicochemical properties and achieve selectivity.
In a series of tricyclic pyrrolo[2,3-d]pyrimidinones, substitution at the C-2 position with a 4-chlorophenyl or 4-bromophenyl group was a common feature in compounds tested for antitumor activity. mdpi.com
For certain CDK inhibitors, the terminal of the C-2 substituent was found to reach out of the protein cavity, suggesting that modifications here can influence interactions with the solvent region and affect selectivity between different kinases like CDK4/6 and CDK9. mdpi.com
C-5 and C-6 Positions: These positions on the pyrrole (B145914) ring are crucial for modulating selectivity and potency. They often interact with the deeper parts of the ATP-binding pocket or the ribose-binding pocket.
C-5 Position: In the development of CSF1R inhibitors, it was found that 5-arylated pyrrolopyrimidines generally exhibited low activity compared to their 6-arylated counterparts. nih.gov
C-6 Position: The C-6 position has been extensively explored. Direct C-H arylation at this position is a modern synthetic strategy to access key intermediates for inhibitors like AEE-788. nih.gov A series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines have been synthesized and shown to have potent EGFR inhibitory activity. researchgate.net
N-7 Position: The nitrogen at position 7 of the pyrrole ring is also a site for modification. Often, it is protected during synthesis using groups like -(2-(trimethylsilyl)ethoxy)methyl (SEM). The presence of a substituent here can influence the orientation of the entire molecule within the binding pocket.
| Position | Type of Substituent | Impact on Activity | Target Example(s) |
| C-4 | Phenylamino | Potent Inhibition | EGFR researchgate.net |
| Small Alkyl/Benzyl Amines | Tolerated, maintains potency | CSF1R nih.gov | |
| Bulky groups (e.g., isopropyl) | Abolishes activity | CSF1R nih.gov | |
| C-2 | Substituted Phenyl | Common in active compounds | DDR2 mdpi.com |
| Flexible/Solvent-exposed groups | Can modulate selectivity | CDKs mdpi.com | |
| C-5 | Aryl groups | Generally low activity | CSF1R nih.gov |
| C-6 | Aryl groups | Potent inhibition | EGFR, CSF1R researchgate.netnih.govnih.gov |
| Thienoyl-glutamate conjugates | Potent Antifolates | GARFTase nih.gov |
The Role of the 6-Methyl Group in Pharmacological Efficacy and Binding Affinity
While extensive research has focused on aryl substitutions at the C-6 position, the specific role of a smaller substituent like a methyl group is also significant. The 6-methyl group can influence the compound's conformation, solubility, and interaction with specific sub-pockets within the kinase active site.
In the context of antifolates targeting glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), the C-6 position is a key attachment point for side chains that dictate transport selectivity and potency. nih.gov While larger thienoyl-glutamate moieties are common in this class, the principle demonstrates the importance of the C-6 position in orienting the molecule for its biological function. For kinase inhibitors, a 6-methyl group can provide several advantages:
Improved Physicochemical Properties: A methyl group can enhance solubility and lipophilicity compared to an unsubstituted C-6 position, potentially improving cell permeability and oral bioavailability.
Favorable van der Waals Interactions: The methyl group can fit into small hydrophobic pockets near the C-6 position of the scaffold, leading to favorable van der Waals interactions and increased binding affinity.
Conformational Restriction: It can restrict the rotation of larger substituents at adjacent positions (e.g., C-5 or N-7), locking the molecule into a more bioactive conformation.
Bioisosteric Replacements and Scaffold Modifications to Optimize Activity
To improve properties and explore new chemical space, medicinal chemists often employ bioisosteric replacements and scaffold hopping, where parts of the molecule or the entire core are replaced with fragments of similar size, shape, and electronic properties.
Scaffold Modifications:
Thieno[2,3-d]pyrimidine (B153573): Replacing the pyrrole ring with a thiophene (B33073) ring to give the thieno[2,3-d]pyrimidine scaffold is a common bioisosteric modification. This change can alter the electronic properties and hydrogen-bonding capacity of the core, leading to changes in selectivity and potency. researchgate.net
Pyrazolo[3,4-d]pyrimidine: This scaffold is another isostere of the pyrrolo[2,3-d]pyrimidine core and has been successfully used to develop selective kinase inhibitors. researchgate.net
Tricyclic Scaffolds: Fusing an additional ring to the pyrrolo[2,3-d]pyrimidine core creates tricyclic systems. These modifications can add rigidity and introduce new interaction points with the target protein. For example, 6H-pyrrolo[2,3-e] rjpbr.comnih.govnih.govtriazolo[4,3-a]pyrazines were developed as JAK inhibitors. nih.govresearchgate.net
Bioisosteric Replacement of Substituents: The replacement of functional groups on the scaffold is a fundamental strategy. For example, in the development of CSF1R inhibitors, carbo-aromatic rings were exchanged with pyridyl fragments. This change was beneficial for ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility, without compromising activity. nih.gov
| Original Scaffold/Group | Bioisosteric Replacement | Rationale/Outcome |
| Pyrrolo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Altered electronics and H-bonding; new SAR profile researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Isosteric scaffold; potential for different selectivity researchgate.net |
| Bicyclic Core | Tricyclic Core | Increased rigidity; novel interactions nih.govresearchgate.net |
| Phenyl Ring | Pyridyl Ring | Improved ADME properties (e.g., solubility) nih.gov |
Computational Chemistry and Molecular Modeling Investigations of 6 Methylpyrrolo 2,3 D Pyrimidin 4 One Derivatives
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of the 6-Methylpyrrolo[2,3-d]pyrimidin-4-one scaffold, docking simulations have been instrumental in elucidating their binding modes within the active sites of various protein kinases, which are frequent targets for this class of compounds. mdpi.comnih.gov
Research has shown that the pyrrolo[2,3-d]pyrimidine core often mimics the adenine (B156593) base of ATP, anchoring the molecule in the kinase hinge region through crucial hydrogen bonds. nih.gov For example, in studies involving RET kinase, the pyrrolopyrimidine moiety was predicted to form strong hydrogen bonds with the backbone of hinge residues Tyr806 and Ala807. nih.gov Similarly, in simulations with p21-activated kinase 4 (PAK4), derivatives showed strong interactions with the hinge region. mdpi.com Docking of a potent derivative (compound 5k) into the active sites of EGFR, VEGFR2, HER2, and CDK2 also revealed interactions comparable to known inhibitors. mdpi.com
These simulations are critical for understanding structure-activity relationships (SAR). For instance, docking studies on Janus Kinase 1 (JAK1) inhibitors helped select binding conformations for further analysis based on binding energy and hydrogen bond interactions with key residues like Glu957 and Leu959. nih.gov The insights gained from these predictions guide the rational design of new derivatives with modified substituents to optimize interactions with specific pockets within the enzyme's active site, aiming to enhance binding affinity and selectivity. bohrium.com
Table 1: Examples of Molecular Docking Interactions for Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Protein Target | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Compound 59 | RET Kinase | Tyr806, Ala807, Asp892, Glu775, Phe893 | Hydrogen bonds with hinge region; interaction with DFG motif; π-π stacking. nih.gov |
| Compound 5k | EGFR, VEGFR2, HER2, CDK2 | Not specified | Binding interactions similar to co-crystalized ligands (erlotinib, sorafenib). mdpi.com |
| Compound 49 | JAK1 | Glu957, Leu959, Gly887 | Hydrogen bond formation. nih.gov |
| Pyrrolo[3,2-d]pyrimidine 1 | Tubulin | Leuα252, Alaα316, Leuβ248, Cysβ241 | Hydrophobic interactions; hydrogen bond with water molecule bridged to Valβ238 and Cysβ241. nih.gov |
| Compound 12q | mTOR | Not specified | Theoretical calculations performed to understand binding modes. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. mdpi.com MD simulations have been applied to pyrrolo[2,3-d]pyrimidine derivatives to validate docking poses, analyze the stability of key interactions, and understand the conformational changes that occur upon ligand binding. nih.govtandfonline.com
In studies of pyrrolo[2,3-d]pyrimidine derivatives as RET kinase inhibitors, a 1-microsecond MD simulation was performed on the docked complex of a lead compound. nih.gov The analysis showed that the system quickly reached equilibrium, and the root-mean-square deviation (RMSD) of the ligand remained stable, indicating a persistent binding mode. nih.gov Crucially, the key hydrogen bonds identified in docking were retained throughout the simulation, confirming their role in anchoring the inhibitor. nih.gov
Similarly, MD simulations of PAK4 inhibitors revealed that the RMSD of the protein-ligand complexes reached equilibrium after 50 nanoseconds, with average fluctuations of less than 0.1 nm, suggesting stable binding. mdpi.com These simulations also allow for the calculation of binding free energies (e.g., using MM-PBSA), which can provide a more quantitative estimate of binding affinity and help differentiate between potent and weaker inhibitors. nih.gov For JAK1 inhibitors, MM-PBSA calculations indicated that stable binding was primarily driven by electrostatic and van der Waals interactions. nih.gov
Table 2: Summary of Molecular Dynamics Simulation Findings
| System Studied | Simulation Length | Key Finding | Metric/Analysis |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine-RET complex | 1 µs | The ligand-protein complex remained stable throughout the simulation. nih.gov | Ligand RMSD |
| Pyrrolo[2,3-d]pyrimidine-PAK4 complexes | 200 ns | All four inhibitor complexes reached equilibrium, indicating stable binding. mdpi.com | Backbone RMSD |
| Pyrrolo[2,3-d]pyrimidine-JAK1 complex | Not specified | Stable binding was predicted, driven by van der Waals and electrostatic forces. nih.gov | MM-PBSA Free Energy Calculation |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.com For pyrrolo[2,3-d]pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to build predictive models that can guide the design of more potent analogs. nih.govtandfonline.com
In a study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, both ligand-based and receptor-based CoMFA models were developed. nih.gov The receptor-based model showed high statistical significance with a cross-validated correlation coefficient (q²) of 0.78 and a non-cross-validated correlation coefficient (r²) of 0.98. nih.gov The contour maps generated from such models provide a visual guide for medicinal chemists, indicating regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological activity.
Another study on pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents also developed 3D-QSAR models. tandfonline.com The atom-based model yielded a q² of 0.7327 and an r² of 0.8939, demonstrating good predictive power. tandfonline.com These models are valuable not only for predicting the activity of new, unsynthesized compounds but also for providing insights into the key structural features required for potent biological activity, thus prioritizing synthetic efforts. jocpr.comeurekaselect.com
In Silico Pharmacokinetic Property Prediction
Beyond predicting biological activity, computational methods are crucial for evaluating the drug-like properties of new chemical entities. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a standard step in modern drug design. researcher.lifenih.gov For pyrrolo[2,3-d]pyrimidine derivatives, these predictions help identify candidates with favorable pharmacokinetic profiles early in the discovery process, reducing the risk of late-stage failures. rsc.org
Studies have utilized tools like QikProp to predict a range of properties for novel pyrrolo[2,3-d]pyrimidine compounds. mdpi.com For example, the predicted human oral absorption for certain tricyclic derivatives was estimated to be excellent (100%). mdpi.com Other important predicted parameters include plasma protein binding (QPlogKhsa), which influences tissue distribution, and the number of likely metabolic reactions, which indicates metabolic stability. mdpi.com A critical safety parameter often evaluated is the predicted blockage of the hERG K+ channel (QPlogHERG), as values below -5 can signal potential cardiotoxicity. mdpi.com These in silico ADME predictions provide a comprehensive, early-stage assessment of a compound's potential to become a viable drug. researchgate.net
Table 3: Predicted In Silico ADME Properties for Select Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Predicted Human Oral Absorption (%) | Predicted Plasma Protein Binding (QPlogKhsa) | Predicted hERG K+ Channel Inhibition (QPlogHERG) |
|---|---|---|---|
| Lead 8f | 100 | 1.540 | -6.218 mdpi.com |
Application of Deep Generative Models and Artificial Intelligence in Drug Design for Pyrrolo[2,3-d]pyrimidine Scaffolds
The application of artificial intelligence (AI) and deep learning, particularly deep generative models, represents a cutting-edge approach to drug design. These models can learn from existing chemical data to design novel molecules with desired properties, a process that can significantly accelerate the discovery of new drug candidates. scispace.comnih.gov
A notable application in the context of the pyrrolo[2,3-d]pyrimidine scaffold involved the use of a deep conditional transformer neural network called SyntaLinker. researchgate.netscispace.comnih.gov This model was employed to identify new compounds with a pyrrolo[2,3-d]pyrimidine core as potent and selective inhibitors of TANK binding kinase 1 (TBK1). scispace.com The generative model successfully proposed novel molecular structures, leading to a medicinal chemistry optimization campaign. scispace.comnih.gov
This effort resulted in the discovery of compound 7l , which demonstrated potent enzymatic inhibition of TBK1 with an IC50 value of 22.4 nM. researchgate.netscispace.comnih.gov This study highlighted how the combination of deep learning models with transfer learning can be a powerful strategy for scaffold hopping and exploring new chemical space, ultimately leading to the rapid identification of highly potent and novel inhibitors. scispace.comnih.gov
Table of Mentioned Compounds
| Compound Name/Identifier |
|---|
| Compound 1 (pyrrolo[3,2-d]pyrimidine) |
| Compound 5k ((E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(2,4-dichlorobenzylidene)benzohydrazide) |
| Compound 7l |
| Compound 8f |
| Compound 8g |
| Compound 12q |
| Compound 14a |
| Compound 49 (pyrrolo[2,3-d]pyrimidin-4-amine derivative) |
| Compound 59 |
| Erlotinib |
| Sorafenib |
| Pexidartinib |
Future Research Directions and Pre Clinical Therapeutic Prospects
Continued Development of Novel 6-Methylpyrrolo[2,3-d]pyrimidin-4-one Analogs with Improved Potency and Selectivity
The development of new analogs from the pyrrolo[2,3-d]pyrimidine core is a primary focus of ongoing research, with an emphasis on enhancing both the potency and selectivity of these compounds. mdpi.comnih.govnih.govnih.govnih.govnih.govntnu.no Investigators are systematically modifying the core structure to optimize interactions with their biological targets.
One successful strategy involves the synthesis of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’. mdpi.comnih.gov Among these, compound 5k has emerged as a particularly potent multi-targeted kinase inhibitor, demonstrating significant activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.com Its potency against certain kinases is comparable or even superior to established inhibitors like sunitinib and erlotinib. mdpi.com For instance, against the Her2 enzyme, compound 5k showed nearly identical potency to the known inhibitor staurosporine. mdpi.com
Another avenue of research has focused on developing inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in cancer immunotherapy. nih.govntnu.no Through structural modifications, researchers have developed compound 18h , which exhibits a potent IC₅₀ value of 5.14 nM against CSF1R and displays over 38-fold selectivity against other type III receptor tyrosine kinases. nih.gov Similarly, the development of pyridine-based pyrrolo[2,3-d]pyrimidine analogs led to the identification of 12b as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.com
Furthermore, rational design and structural optimization have led to potent Aurora A kinase inhibitors. nih.gov Compound 11 , developed through scaffold hopping from the known inhibitor Alisertib, demonstrated a sub-nanomolar IC₅₀ of 0.74 nM for Aurora A and showed improved selectivity over Aurora B. nih.gov Research has also yielded highly selective pyrrolo[2,3-d]pyrimidines that target the autoinhibited, "DFG-out" conformation of CSF1R, a mechanism that may explain their exquisite selectivity. ntnu.no
| Compound | Target(s) | Potency (IC₅₀) | Key Findings |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | Multi-targeted kinase inhibitor with potency comparable to sunitinib. mdpi.com |
| 12b | CSF1R | Low-nanomolar | Potent and selective CSF1R inhibitor with favorable ADME properties. mdpi.com |
| 18h | CSF1R | 5.14 nM | Potent and highly selective inhibitor of CSF1R over other type III RTKs. nih.gov |
| 11 | Aurora A Kinase | 0.74 nM | Potent and selective Aurora A inhibitor with superior efficacy in patient-derived organoids compared to Alisertib. nih.gov |
| 12i | Mutant EGFR | 0.21 nM (T790M) | Selectively inhibits mutant EGFR with up to 493-fold increased efficacy compared to normal cells. nih.gov |
| (R, R)-36n | PCAF Bromodomain | 7 nM | Potent and selective inhibitor of the PCAF bromodomain. nih.gov |
Exploration of New Biological Targets and Disease Indications for Pyrrolo[2,3-d]pyrimidin-4-one Derivatives
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for its application against a widening array of biological targets and diseases. mdpi.comnih.govnih.govnih.govnih.govnih.govmdpi.comnih.gov Initially recognized for their kinase inhibitory activity, these derivatives are now being investigated for their potential to modulate other critical cellular pathways.
A significant area of exploration is in the field of epigenetics, specifically targeting bromodomains. A series of pyrrolo[3,2-d]pyrimidin-4-one derivatives were identified as potent inhibitors of the P300/CBP-associated factor (PCAF) bromodomain, with compound (R, R)-36n showing high potency and selectivity. nih.gov This opens up possibilities for treating diseases where epigenetic dysregulation plays a key role.
Another novel target is Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cancers. nih.gov The pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 was identified as a highly potent USP7 inhibitor with excellent anti-cancer activity. nih.gov
Beyond oncology, the pyrrolo[2,3-d]pyrimidine core is being explored for other therapeutic applications. For instance, 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been designed to selectively target cancer cells via folate receptors (FRs) and the proton-coupled folate transporter (PCFT), which are often overexpressed in tumors. nih.gov This approach aims to inhibit de novo purine (B94841) biosynthesis with high selectivity, potentially leading to more targeted and less toxic cancer therapies. nih.gov
The range of kinase targets continues to expand as well. Research has demonstrated the potential of these compounds to act as multi-targeted kinase inhibitors, simultaneously hitting targets like EGFR, Her2, VEGFR2, and CDK2. mdpi.comnih.gov This polypharmacological approach can be advantageous in complex diseases like cancer where multiple signaling pathways are often dysregulated. Specific derivatives have also been developed as potent inhibitors of Aurora A kinase for gastric cancer and CSF1R for various malignancies. nih.govnih.govntnu.no
Advanced In Vitro and In Vivo Pre-clinical Efficacy Studies in Relevant Disease Models
To bridge the gap between promising enzymatic activity and clinical application, robust preclinical efficacy studies are essential. nih.govnih.govnih.govnih.govntnu.nomdpi.comnih.gov Current research is employing a variety of sophisticated in vitro and in vivo models to validate the therapeutic potential of novel this compound analogs.
In vitro studies have demonstrated the cytotoxic effects of these compounds across a range of human cancer cell lines. For example, halogenated pyrrolo[2,3-d]pyrimidine derivatives showed promising activity against four different cancer cell lines, including the colon cancer HT-29 cell line. mdpi.commdpi.com The USP7 inhibitor, YCH3124 , exhibited potent anti-proliferative activity against four types of cancer cell lines. nih.gov Furthermore, compound 12i selectively inhibits HCC827 cells, which harbor an EGFR activating mutation, with significantly higher efficacy compared to normal cells. nih.gov
A significant advancement in preclinical testing is the use of patient-derived gastric cancer organoids. nih.gov The Aurora A inhibitor, compound 11 , not only showed strong antiproliferative effects in conventional gastric cancer cell lines but also demonstrated superior efficacy in these more clinically relevant organoid models when compared to the established drug Alisertib. nih.gov
In vivo studies provide critical information on a compound's performance in a whole-organism setting. The CSF1R inhibitor 18h has been evaluated in a mouse xenograft model inoculated with M-NFS-60 cells, where it successfully suppressed tumor growth. nih.gov This compound also demonstrated acceptable pharmacokinetic profiles, a crucial factor for its potential as a drug candidate. nih.gov These studies in relevant animal models are a critical step in validating the therapeutic hypothesis before advancing to human trials. mdbneuro.com
Deeper Mechanistic Elucidation of Action at the Sub-cellular and Molecular Levels
Understanding the precise mechanism of action of this compound derivatives is crucial for their optimization and clinical development. nih.govnih.govnih.govnih.gov Research is delving into the subcellular and molecular events triggered by these compounds to elucidate how they exert their therapeutic effects.
Mechanistic studies of the multi-targeted kinase inhibitor 5k in HepG2 cells revealed that it induces cell cycle arrest and apoptosis. mdpi.com This is achieved through the modulation of key apoptotic proteins, including a notable increase in pro-apoptotic proteins Caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com
Similarly, the USP7 inhibitor YCH3124 was found to effectively inhibit the downstream USP7 pathway. nih.gov This inhibition leads to the dose-dependent accumulation of the tumor suppressor proteins p53 and p21. nih.gov Consequently, YCH3124 disrupts cell cycle progression by causing an arrest in the G1 phase and induces significant apoptosis in CHP-212 neuroblastoma cells. nih.gov
For CSF1R inhibitors like 18h , the mechanism involves the direct inhibition of CSF1R phosphorylation and its downstream signaling pathways. nih.gov This was demonstrated in several cell lines, including RAW264.7, THP-1, and M-NFS-60 cells. nih.gov Treatment with 18h also led to a dose-dependent alteration of macrophage polarization in RAW264.7 macrophages, a key therapeutic goal for CSF1R inhibitors in cancer immunotherapy. nih.gov
Structural biology techniques, such as X-ray co-crystal structure analysis, have provided atomic-level insights into how these compounds bind to their targets. ntnu.nonih.gov This has been instrumental in understanding the molecular interaction mode of PCAF bromodomain inhibitors and in revealing how certain CSF1R inhibitors selectively bind to the inactive "DFG-out" conformation of the kinase. ntnu.nonih.gov
Integration of Rational Design, Computational Modeling, and High-Throughput Screening for Accelerated Discovery
The discovery and development of novel therapeutic agents based on the pyrrolo[2,3-d]pyrimidine scaffold are being significantly accelerated by the integration of modern drug discovery technologies. Rational design, computational modeling, and high-throughput screening (HTS) are being synergistically employed to identify and optimize lead compounds more efficiently.
Rational design strategies, such as scaffold hopping and molecular hybridization, have proven highly effective. nih.govmdpi.comnih.gov For instance, a series of potent Aurora A inhibitors were rationally designed via scaffold hopping and structural optimization of the known drug Alisertib. nih.gov Similarly, new CSF1R inhibitors were created by merging fragments of the marketed drug Pexidartinib with the pyrrolo[2,3-d]pyrimidine nucleus, a molecular hybridization approach supported by initial molecular docking studies. mdpi.comnih.gov
Computational modeling, particularly molecular docking, plays a crucial role in predicting and understanding the binding interactions between the designed compounds and their target proteins. mdpi.com These simulations provide structural evidence that can explain the selective inhibitory activity of a compound and guide further structural modifications to enhance potency and selectivity. mdpi.comnih.gov For example, docking studies helped to confirm that compound 5k had similar binding interactions to four different kinases as the known inhibitor sunitinib. mdpi.com
These rational, computer-aided design approaches are complemented by experimental techniques. The synthesis of a series of derivatives is often followed by their evaluation in enzymatic and cellular assays to establish a structure-activity relationship (SAR). ntnu.nonih.gov This iterative process of design, synthesis, and testing allows for the systematic optimization of the lead compounds, accelerating the journey from initial hit to a viable drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
